N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four trifluoromethylphenyl groups, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9,10-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N9,N9,N10,N10-Tetrakis(4-bromophenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine
Uniqueness
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C42H24F12N2 |
---|---|
Molecular Weight |
784.6 g/mol |
IUPAC Name |
9-N,9-N,10-N,10-N-tetrakis[4-(trifluoromethyl)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C42H24F12N2/c43-39(44,45)25-9-17-29(18-10-25)55(30-19-11-26(12-20-30)40(46,47)48)37-33-5-1-2-6-34(33)38(36-8-4-3-7-35(36)37)56(31-21-13-27(14-22-31)41(49,50)51)32-23-15-28(16-24-32)42(52,53)54/h1-24H |
InChI Key |
AWIGNDQOPFOKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)N(C6=CC=C(C=C6)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.